N-(2-hydroxy-2,2-diphenylethyl)benzamide

Description

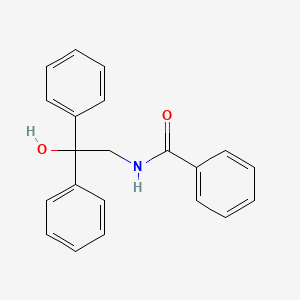

N-(2-hydroxy-2,2-diphenylethyl)benzamide is an organic compound with the chemical formula C₂₁H₁₉NO₂. It belongs to the benzamide (B126) class, which are amides derived from benzoic acid. wikipedia.org The defining features of this compound include a benzamide moiety connected to a 2-hydroxy-2,2-diphenylethyl substituent via an amide nitrogen atom. A key structural element is the quaternary carbon atom bonded to two phenyl rings and a hydroxyl group. This configuration creates a sterically hindered environment that influences the molecule's shape and reactivity. The hydroxyl (-OH) and amide (-CONH-) functional groups are significant as they allow the molecule to participate in hydrogen bonding, which affects its physical properties and interactions with other molecules.

Research interest in this compound stems from its potential biological activities, a common theme among benzamide derivatives. ontosight.ai Studies have explored its synthesis, typically through condensation reactions involving benzoyl chloride derivatives and amino-alcohol intermediates. The purification of the resulting product often involves methods like recrystallization or column chromatography.

| Property | Data | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₁₉NO₂ | |

| Molecular Weight | 317.39 g/mol | sigmaaldrich.com |

| CAS Number | 55275-59-7 | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | LRBABYJJEZERLC-UHFFFAOYSA-N | sigmaaldrich.com |

The study of this compound is situated within the extensive and dynamic field of benzamide chemistry. Benzamide and its derivatives are a cornerstone in medicinal chemistry and drug discovery due to their wide range of pharmacological activities. researchgate.netontosight.ai The simple benzamide structure is a versatile scaffold that can be modified with various functional groups to interact with a wide array of biological targets, such as enzymes and receptors. ontosight.ai

Benzamide derivatives have been developed into therapeutic agents for numerous conditions. researchgate.net The applications are diverse, including:

Anticancer Agents: A significant area of research involves benzamide derivatives as histone deacetylase (HDAC) inhibitors. acs.orgresearchgate.net For example, the novel benzamide derivative MS-275 has shown remarkable antitumor activity by inhibiting HDACs, which are critical in regulating gene expression. acs.org The benzamide moiety in some of these inhibitors interacts with the enzyme's active site. researchgate.net

Antimicrobial Agents: Researchers have synthesized various benzamide derivatives and tested them for antibacterial and antifungal properties. researchgate.netnanobioletters.com The amide functional group is a key feature in many compounds exhibiting these effects. nanobioletters.com

Anti-inflammatory and Analgesic Effects: The benzamide structure is present in molecules investigated for their potential to reduce inflammation and pain. researchgate.net

Other Therapeutic Uses: The versatility of the benzamide pharmacophore has led to its inclusion in antipsychotics, antidepressants, and antiemetic drugs. researchgate.net

The ongoing research into benzamides focuses on synthesizing novel derivatives and evaluating their biological activities to develop new therapeutic leads. ontosight.ainanobioletters.com This makes the exploration of specific compounds like this compound a logical step in the broader effort to expand the chemical space and potential applications of this important class of molecules.

The hydroxylated diphenylethyl portion of this compound's structure is of particular significance in chemical research. The presence and position of a hydroxyl group can dramatically influence a molecule's properties and biological activity. nih.gov

The 2,2-diphenylethan-1-amine framework itself is a valuable building block in organic synthesis, particularly for creating pharmaceuticals and other bioactive compounds. mdpi.com When this structure is combined with a hydroxyl group, as in the target molecule, it introduces several important features:

Hydrogen Bonding: The hydroxyl group acts as both a hydrogen bond donor and acceptor. This capability is crucial for the molecule's interaction with biological targets like enzyme active sites, where such bonds can contribute to binding affinity and specificity.

Chirality and Stereochemistry: The presence of the hydroxyl group on the ethyl chain creates a stereocenter, meaning the molecule can exist in different spatial arrangements (enantiomers). The stereochemistry of a molecule can be critical for its pharmacological activity, as biological systems are often highly stereoselective. The bulky diphenylethyl group creates a specific three-dimensional shape that can influence how it fits into a receptor or active site.

Modulation of Physicochemical Properties: The hydroxyl group increases the polarity of the molecule, which can affect its solubility, absorption, and metabolism. These are key considerations in drug design.

Bioactivity: Research on other hydroxyl-amide alkaloids and hydroxylated benzamides has highlighted their potential as antioxidants and enzyme inhibitors. nih.gov For instance, hydroxylated benzoic acid amides have been investigated as bitter-masking compounds, demonstrating how hydroxylation can influence sensory properties and receptor interactions. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

N-(2-hydroxy-2,2-diphenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c23-20(17-10-4-1-5-11-17)22-16-21(24,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,24H,16H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBABYJJEZERLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482882 | |

| Record name | N-(2-Hydroxy-2,2-diphenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55275-59-7 | |

| Record name | N-(2-Hydroxy-2,2-diphenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Hydroxy 2,2 Diphenylethyl Benzamide and Analogues

Established Amide Bond Formation Strategies

The creation of the amide linkage between a carboxylic acid and an amine is a fundamentally important transformation. Several reliable and well-established methods are available to chemists for this purpose.

Classical Coupling Reactions

A prevalent method for forming amide bonds involves the use of coupling reagents to activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed for this purpose. peptide.com The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization if the carboxylic acid has a chiral center.

To mitigate this issue and improve reaction efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.comnih.govluxembourg-bio.com HOBt intercepts the O-acylisourea to form an active ester, which is less prone to racemization and reacts cleanly with the amine to yield the desired amide. researchgate.net The use of a base, such as N,N-diisopropylethylamine (DIEA), is also common to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material. luxembourg-bio.comcommonorganicchemistry.com

Table 1: Examples of Classical Coupling Reactions for Amide Synthesis

| Carboxylic Acid | Amine | Coupling Reagents | Base | Solvent | Conditions | Yield | Reference |

| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC, HOBt (catalytic), DMAP | - | Acetonitrile | 23 °C | - | nih.gov |

| Generic Acid | Generic Amine | EDC-HCl, HOBt | DIEA | DMF | - | - | commonorganicchemistry.com |

| Indomethacin | Hydrazine | EDC, HOBt | - | Acetonitrile | 0-5 °C to RT | >50% | researchgate.net |

Benzamidomethylation Approaches Utilizing Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts serve as versatile reagents in organic synthesis. wikipedia.org Their preparation is often achieved through the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. tue.nl These salts can then be used in various transformations, including elimination reactions (Hofmann elimination) and as phase-transfer catalysts. libretexts.orgirispublishers.com

In the context of amide synthesis, specific quaternary ammonium salts can act as benzamidomethylating agents. These reagents introduce a benzamidomethyl group (-CH₂NHCOPh) onto a nucleophile. While direct alkylation of amines can sometimes lead to mixtures of products due to over-alkylation, the use of specific benzamidomethylating agents can offer a more controlled approach. libretexts.org The reaction typically involves the displacement of a leaving group from the quaternary salt by the amine nucleophile. The reactivity and outcome of such reactions are influenced by the nature of the substituents on the nitrogen atom and the reaction conditions. libretexts.orgirispublishers.com

Condensation of Amines with Carboxylic Acids or Ester Derivatives

Direct condensation of carboxylic acids and amines to form amides is an atom-economical and environmentally attractive method as the only byproduct is water. However, this reaction is often thermodynamically unfavorable and requires high temperatures or the use of catalysts to proceed efficiently.

Lewis acids, such as titanium tetrachloride (TiCl₄), have been shown to effectively mediate the direct amidation of carboxylic acids. researchgate.netdoaj.org The reaction is typically performed in a solvent like pyridine (B92270) at elevated temperatures. researchgate.net This method is applicable to a wide range of substrates, providing moderate to excellent yields. researchgate.netresearchgate.net A notable limitation is that the reaction can be low-yielding when both the carboxylic acid and the amine are sterically hindered. researchgate.net However, the process generally preserves the stereochemical integrity of chiral substrates. researchgate.netresearchgate.net

Table 2: TiCl₄-Mediated Direct Amide Synthesis

| Carboxylic Acid | Amine | Catalyst | Solvent | Temperature | Yield | Reference |

| Various aryl and alkyl carboxylic acids | Various aryl and alkyl amines | TiCl₄ | Pyridine | 85 °C | Moderate to Excellent | researchgate.net |

| Aromatic Carboxamides | - (Reduction to amine) | TiCl₄ (10-50 mol%) | Refluxing DCE | - | Up to 99% | nih.gov |

Targeted Synthesis of N-(2-hydroxy-2,2-diphenylethyl)benzamide

The synthesis of the specific compound this compound involves the coupling of benzoic acid or a derivative with 2-amino-2,2-diphenylethanol (B12208017). This particular amino alcohol presents a chiral center at the carbon bearing the hydroxyl and amino groups, making stereocontrol a key consideration in its synthesis.

Optimization of Reaction Conditions for Stereoselectivity and Yield

Achieving high yield and stereoselectivity in the synthesis of this compound requires careful optimization of the reaction conditions. The synthesis of the chiral amino alcohol precursor is a critical step where stereochemistry is established.

Several asymmetric methods have been developed for the synthesis of chiral 2-amino-1-phenylethanol (B123470) and related structures. taylorfrancis.com These include enzymatic resolutions, the use of chiral auxiliaries, and asymmetric catalysis. nih.govdiva-portal.orgnih.gov For instance, enantiopure 1,2-amino alcohols can be prepared by combining stereoselective enzymatic epoxidation of styrenes with subsequent regioselective aminolysis. researchgate.net Biocatalytic approaches using engineered amine dehydrogenases have also been employed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. nih.govnih.gov The stereoselective reduction of α-hydroxy ketoximes is another route to erythro amino alcohols. researchgate.net

Once the enantiopure 2-amino-2,2-diphenylethanol is obtained, the subsequent amide coupling reaction must be carried out under conditions that minimize racemization. As discussed in section 2.1.1, the use of coupling reagents like EDC in combination with HOBt is a standard approach to preserve stereochemical integrity. peptide.comresearchgate.net The choice of solvent, temperature, and base can also influence both the yield and the enantiomeric excess of the final product.

Table 3: Methods for Stereoselective Synthesis of Chiral Amino Alcohols

| Method | Substrate | Key Reagent/Catalyst | Stereoselectivity (ee) | Reference |

| Asymmetric Reduction | α-Chloroacetophenone | Chiral oxaborolidine/Borane | 95-96% | taylorfrancis.com |

| Catalytic Hydrogenation | Benzoin oxime | Palladium on charcoal | 92% | researchgate.net |

| Enzymatic Epoxidation & Aminolysis | Styrenes | Styrene monooxygenase, NH₃ | High enantiopurity | researchgate.net |

| Asymmetric Reductive Amination | α-Hydroxy ketones | Engineered amine dehydrogenase | >99% | nih.gov |

Exploration of Novel Precursors for the Diphenylethyl Moiety

The diphenylethyl moiety of the target molecule originates from 2,2-diphenylethylamine (B1585070) or a related precursor. sigmaaldrich.comchemsynthesis.comnih.gov The development of novel and efficient routes to such precursors is an active area of research. Asymmetric methodologies for the synthesis of 2-arylethylamines are of particular interest due to the prevalence of this motif in bioactive compounds. mdpi.comnih.gov

Metal-free asymmetric synthesis approaches, including those utilizing chiral induction, organocatalysis, and enzymatic catalysis, have been reviewed as powerful tools for accessing enantiomerically enriched 2-arylethylamines. mdpi.comnih.gov These methods offer alternatives to traditional synthetic routes and can provide access to a wider range of structurally diverse precursors. The development of new catalytic systems and the application of biocatalysis are promising avenues for the efficient and stereoselective synthesis of the key diphenylethylamine core. nih.govmdpi.com

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of this compound and its analogues is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework to make chemical processes more environmentally benign by reducing waste, minimizing energy consumption, and using safer chemicals. mdpi.com For the synthesis of complex molecules like this compound, the application of these principles is crucial for developing sustainable manufacturing processes.

Traditional methods for amide bond formation, a key step in the synthesis of this compound, often rely on stoichiometric coupling reagents or the conversion of carboxylic acids to more reactive derivatives like acid chlorides. walisongo.ac.id These methods, while effective, typically generate significant amounts of waste, have poor atom economy, and may involve the use of hazardous substances. nih.govmdpi.com Consequently, there is a growing interest in developing greener alternatives for the synthesis of this compound and related compounds.

Atom Economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. researchgate.net A higher atom economy indicates that a larger proportion of the reactant atoms are incorporated into the final product, resulting in less waste. researchgate.net

E-Factor is defined as the total mass of waste produced per unit mass of product. walisongo.ac.id A lower E-factor signifies a more environmentally friendly process. walisongo.ac.id This metric considers all waste streams, including by-products, unreacted starting materials, and solvent losses. nih.gov

Process Mass Intensity (PMI) is the ratio of the total mass of all materials used in a process (raw materials, solvents, reagents, process water) to the mass of the final product. nih.gov A lower PMI value indicates a more sustainable and efficient process. nih.gov

The following subsections will explore some of the more sustainable synthetic routes for this compound and its analogues, evaluating them based on these green chemistry principles and metrics.

Catalytic Direct Amidation

Direct catalytic amidation, the formation of an amide bond directly from a carboxylic acid and an amine with the removal of water, is a highly atom-economical approach. dur.ac.uk This method avoids the need for stoichiometric activating agents, thus reducing waste generation. dur.ac.uk Various catalysts have been developed for this transformation, including those based on boron, zirconium, and iridium. mdpi.comdur.ac.uk

For the synthesis of this compound, a hypothetical direct amidation route would involve the reaction of benzoic acid with 2-amino-2,2-diphenylethanol. While specific studies on this exact reaction are not prevalent, the principles can be applied. For instance, boric acid has been shown to be an effective and environmentally benign catalyst for the amidation of benzoic acid. researchgate.net

| Metric | Traditional Route (Acid Chloride) | Greener Route (Catalytic Direct Amidation) |

|---|---|---|

| Atom Economy | Lower (due to by-products like HCl and the activating agent) | Higher (only water is produced as a by-product) |

| E-Factor | Higher | Lower |

| Reagents | Thionyl chloride (toxic and corrosive), stoichiometric base | Catalytic amount of a benign catalyst (e.g., boric acid) |

| Solvents | Often chlorinated solvents | Higher boiling, less toxic solvents, or solvent-free conditions |

Enzymatic Synthesis

Biocatalysis, using enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative for amide synthesis. nih.gov Enzymes operate under mild conditions (temperature and pH) and can often be used in aqueous media, reducing the need for organic solvents. nih.gov Lipases and acylases are enzymes that have been successfully employed for the synthesis of N-acyl amino acids and related compounds. nih.govresearchgate.netscispace.com

The enzymatic synthesis of this compound could potentially be achieved by reacting an activated benzoic acid derivative (like an ester) with 2-amino-2,2-diphenylethanol in the presence of a suitable lipase. This approach can offer high chemo-, regio-, and enantioselectivity, which is particularly advantageous when dealing with chiral molecules.

| Principle of Green Chemistry | Advantage in Enzymatic Synthesis |

|---|---|

| Catalysis | Highly efficient and selective biocatalysts |

| Benign Solvents | Often performed in water or biodegradable solvents |

| Energy Efficiency | Reactions occur at or near ambient temperature and pressure |

| Reduce Derivatives | High selectivity can eliminate the need for protecting groups |

Mechanochemical Synthesis

Mechanochemistry, where chemical reactions are induced by mechanical force (e.g., grinding or milling), is a rapidly emerging green synthetic technique. mdpi.com These reactions are often performed in the absence of a solvent or with minimal solvent, significantly reducing waste and simplifying work-up procedures. mdpi.com

A recent study demonstrated the eco-friendly mechanosynthesis of an analogue, N-(2,2-diphenylethyl)-4-nitrobenzamide, by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a ball mill. mdpi.com This solvent-free method resulted in a high yield of the product in a very short reaction time. mdpi.com This approach could likely be adapted for the synthesis of this compound.

| Parameter | Finding |

|---|---|

| Reactants | 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride mdpi.com |

| Method | Ball milling mdpi.com |

| Solvent | Solvent-free mdpi.com |

| Reaction Time | 5 minutes mdpi.com |

| Yield | 89% mdpi.com |

The adoption of these green chemistry principles and sustainable synthetic routes offers significant potential to reduce the environmental footprint associated with the production of this compound and its analogues. Further research and development in these areas will be crucial for the widespread implementation of these greener technologies in the chemical industry.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of N-(2-hydroxy-2,2-diphenylethyl)benzamide by probing the magnetic environments of its constituent protons and carbon atoms.

Proton (¹H) NMR Spectral Analysis for Chemical Shift and Multiplicity

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The aromatic protons of the three phenyl rings (one from the benzamide (B126) moiety and two from the diphenylethyl group) would typically resonate in the downfield region, approximately between 7.0 and 8.0 ppm. The specific chemical shifts and multiplicities of these aromatic protons are influenced by the electronic effects of the amide and hydroxyl groups, as well as through-space interactions.

The methylene (B1212753) protons (-CH₂-) adjacent to the amide nitrogen are anticipated to appear as a doublet, resulting from coupling with the amide proton (N-H). This signal is expected in the range of 3.5 to 4.5 ppm. The amide proton itself would likely present as a triplet, coupled to the adjacent methylene protons, and its chemical shift can be highly variable depending on solvent and concentration, but is typically found in the region of 6.0 to 8.5 ppm. The hydroxyl proton (-OH) signal is expected to be a singlet, and its chemical shift is also highly dependent on experimental conditions such as solvent, temperature, and concentration, often appearing in a broad range from 2.0 to 5.0 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |

| Amide (N-H) | 6.0 - 8.5 | Triplet |

| Hydroxyl (O-H) | 2.0 - 5.0 | Singlet (broad) |

| Methylene (-CH₂-) | 3.5 - 4.5 | Doublet |

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of 165 to 175 ppm. The aromatic carbons will produce a cluster of signals between 120 and 140 ppm. The quaternary carbon atom bearing the two phenyl groups and the hydroxyl group is anticipated to have a chemical shift in the range of 70 to 80 ppm. The methylene carbon (-CH₂-) adjacent to the amide nitrogen would likely resonate between 40 and 50 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (Ar-C) | 120 - 140 |

| Quaternary (C-(Ar)₂(OH)) | 70 - 80 |

| Methylene (-CH₂-) | 40 - 50 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity Determination

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would reveal the scalar coupling relationships between protons. A key correlation would be observed between the amide proton (N-H) and the methylene protons (-CH₂-), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons to which they are attached. For instance, the signal for the methylene protons would correlate with the signal for the methylene carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopic Signatures of Functional Groups

The FTIR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups. A broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the amide group is expected to appear as a sharp to moderately broad peak around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) would be a strong, sharp absorption in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear as a series of absorptions in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3500 - 3200 (broad) |

| Amide (N-H) | Stretching | ~3300 |

| Carbonyl (C=O) | Stretching (Amide I) | 1680 - 1630 |

| Amide (N-H) | Bending (Amide II) | ~1550 |

| Aromatic (C-H) | Stretching | >3000 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₂₁H₁₉NO₂ and a molecular weight of 317.39 g/mol . sigmaaldrich.com In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected as its protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 318.

The fragmentation of this molecular ion under tandem MS (MS/MS) conditions can be predicted based on its structure, which contains an amide linkage, a hydroxyl group, and sterically bulky diphenyl groups. The analysis of structurally similar compounds, such as N-(2,2-diphenylethyl)-4-nitrobenzamide, provides insight into likely fragmentation pathways. mdpi.com Cleavage of the most labile bonds typically initiates fragmentation. Key fragmentation routes would likely include:

Amide Bond Cleavage: Scission of the amide bond is a common pathway, leading to the formation of a benzoyl cation at m/z 105 and a fragment corresponding to the protonated 2-amino-1,1-diphenylethanol (B1614561) portion.

Cleavage adjacent to the Hydroxyl Group: The C-C bond between the two ethyl carbons can break, leading to the formation of the highly stable diphenylmethylium cation (benzhydryl cation) at m/z 167, or a related fragment at m/z 165 resulting from cleavage and rearrangement. mdpi.com

Loss of Water: The hydroxyl group can be eliminated as a water molecule (18 Da) from the molecular ion, particularly under certain ionization conditions, yielding a fragment ion at m/z 300.

These pathways allow for the systematic confirmation of the compound's constituent parts.

| m/z | Proposed Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 318 | [M+H]⁺ | [C₂₁H₂₀NO₂]⁺ | Protonated Molecular Ion |

| 300 | [M+H - H₂O]⁺ | [C₂₁H₁₈NO]⁺ | Loss of water from the hydroxyl group |

| 167 | [C₁₃H₁₁]⁺ | [C₁₃H₁₁]⁺ | Formation of the diphenylmethylium (benzhydryl) cation |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Benzoyl cation from amide bond cleavage |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While the specific crystal structure of this compound is not detailed in the available literature, extensive data on closely related benzamide derivatives allow for a robust prediction of its solid-state characteristics. researchgate.netnih.govnih.govmdpi.com

Analysis of similar organic compounds reveals that benzamide derivatives frequently crystallize in high-density, centrosymmetric space groups. nih.gov The monoclinic system, particularly with the space group P2₁/n or P2₁/c, is common for such molecules as it facilitates efficient packing arrangements stabilized by hydrogen bonds. researchgate.netnih.gov Other possibilities include triclinic (P-1) or orthorhombic (P2₁2₁2₁) systems, depending on the specific steric and electronic demands of the substituents. mdpi.comeurjchem.com The presence of multiple aromatic rings and hydrogen-bonding moieties in this compound suggests that it would likely adopt a crystal system of low symmetry.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-(2-hydroxy-5-methylphenyl)benzamide | Monoclinic | P2₁/n | researchgate.net |

| N-(2-hydroxy-1,1-dimethylethyl)benzamide | Monoclinic | P2₁/n | nih.gov |

| 2-Benzamido-N-(2,2-diethoxyethyl)benzamide | Monoclinic | P2₁/c | nih.gov |

| 2-Benzoyl-N,N-diethylbenzamide (Form II) | Monoclinic | I2/a | mdpi.com |

| N'-Acetyl-N'-phenyl-2-naphthohydrazide | Triclinic | P-1 | eurjchem.com |

The solid-state structure of this compound is expected to be dominated by a network of hydrogen bonds. The molecule contains two key hydrogen bond donor sites (the amide N-H and the hydroxyl O-H) and two primary acceptor sites (the amide carbonyl oxygen and the hydroxyl oxygen). Crystallographic studies confirm that the molecular packing of this compound maximizes intermolecular hydrogen bonding between the hydroxyl groups and the amide carbonyl oxygens of adjacent molecules. This interaction is a recurring motif in related structures. researchgate.net

These O—H···O=C interactions are typically strong and directional, often organizing the molecules into chains or dimers. researchgate.netnih.gov Additionally, the amide N-H group can participate in N—H···O hydrogen bonds, linking to either the hydroxyl or carbonyl oxygen of a neighboring molecule, further stabilizing the three-dimensional crystal lattice. mdpi.com While intramolecular hydrogen bonds between the hydroxyl and amide groups are possible, steric constraints and the favorability of forming extended intermolecular networks may preclude their formation in the solid state. researchgate.net

| Bond Type (D-H···A) | D···A Distance (Å) | D-H···A Angle (°) | Compound Reference |

|---|---|---|---|

| O-H···O | ~2.6 - 2.8 | ~160 - 175 | researchgate.netnih.gov |

| N-H···O | ~2.9 - 3.2 | ~130 - 170 | researchgate.netnih.govmdpi.com |

| C-H···O | ~3.2 - 3.5 | ~125 - 145 | nih.govmdpi.com |

The conformation of this compound in the crystalline state is dictated by a balance between intramolecular steric effects and intermolecular packing forces. The central amide (C-C(=O)-N-C) fragment is expected to be nearly planar, with the peptide bond adopting a sterically favorable trans configuration. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and related properties of N-(2-hydroxy-2,2-diphenylethyl)benzamide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and orbital distributions.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and ground-state electronic properties of molecules. By approximating the electron density, DFT calculations can predict molecular structures with high accuracy. For this compound, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy on the potential energy surface.

These calculations yield precise values for bond lengths, bond angles, and dihedral angles. Such data are crucial for understanding the steric and electronic effects within the molecule, such as the orientation of the phenyl rings and the conformation of the ethylbenzamide backbone. The presence of a sterically hindered environment around the quaternary carbon, bearing two phenyl rings and a hydroxyl group, significantly influences the compound's conformational behavior.

Below is a hypothetical table representing the kind of optimized geometric parameters that would be obtained from a DFT calculation on this compound, typically using a functional like B3LYP with a basis set such as 6-31G(d,p).

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (amide) | 1.24 | |

| C-N (amide) | 1.35 | |

| N-C (ethyl) | 1.46 | |

| C-C (ethyl) | 1.54 | |

| C-OH | 1.43 | |

| C-Phenyl (avg.) | 1.39 | |

| **Bond Angles (°) ** | ||

| O=C-N | 122.5 | |

| C-N-C | 121.8 | |

| N-C-C | 110.2 | |

| C-C-OH | 109.5 | |

| Dihedral Angles (°) | ||

| O=C-N-C | 175.0 | |

| N-C-C-Ph1 | 65.2 | |

| N-C-C-Ph2 | -178.1 |

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org TD-DFT extends the principles of DFT to study the electronic excited states of molecules. uci.edu This approach allows for the calculation of vertical excitation energies, which correspond to the absorption maxima observed in UV-Vis spectroscopy, as well as oscillator strengths, which relate to the intensity of these absorptions. scirp.org

Such calculations can identify the nature of electronic transitions, for instance, whether they are localized on a specific part of the molecule (like the benzamide (B126) or diphenylmethyl moieties) or involve charge transfer between different regions. scirp.org Understanding the excited state properties is crucial for applications in photochemistry and materials science. nih.gov

A representative TD-DFT output for this compound might look like the following table, detailing the lowest-lying electronic transitions.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 4.52 | 274 | 0.015 | HOMO -> LUMO |

| S2 | 4.88 | 254 | 0.210 | HOMO-1 -> LUMO |

| S3 | 5.15 | 241 | 0.185 | HOMO -> LUMO+1 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. nih.gov

For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density in these frontier orbitals, indicating the most probable sites for electrophilic and nucleophilic attack. The energy gap would provide a quantitative measure of its electronic stability.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.58 |

| LUMO | -1.21 |

| HOMO-LUMO Gap | 5.37 |

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, accounting for molecular motion and the influence of the environment.

This compound is a flexible molecule with several rotatable bonds. This flexibility allows it to adopt a multitude of conformations in solution. MD simulations can be used to explore this conformational landscape by simulating the motion of the molecule over time, typically on the nanosecond to microsecond timescale. biorxiv.org

By analyzing the trajectory from an MD simulation, researchers can identify the most populated conformational states and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or solvent molecules. The sterically hindered environment created by the two phenyl rings and the hydroxyl group on the quaternary carbon center significantly dictates the accessible conformations.

The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. This phenomenon, known as solvatochromism, refers to the change in the color of a solution as the solvent is varied. wikipedia.org Computationally, solvent effects can be modeled in several ways, including implicit solvent models (where the solvent is treated as a continuous medium) and explicit solvent models (where individual solvent molecules are included in the simulation).

By performing TD-DFT calculations in the presence of different solvent models, it is possible to predict the solvatochromic shifts in the absorption spectrum of this compound. researchgate.netrsc.org These calculations can reveal how the polarity and hydrogen-bonding capability of the solvent stabilize the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. wikipedia.org This provides insight into the solute-solvent interactions at a molecular level. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis and Global Chemical Reactivity Descriptors

Theoretical calculations, particularly those using Density Functional Theory (DFT), are employed to understand the electronic characteristics of a molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate areas of high electron density and negative electrostatic potential (e.g., around electronegative atoms like oxygen), which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential (e.g., around hydrogen atoms of hydroxyl or amide groups), indicating sites for nucleophilic attack. Green areas represent neutral potential. For this compound, the MEP surface would likely show a significant negative potential around the carbonyl and hydroxyl oxygen atoms and a positive potential around the amide and hydroxyl hydrogen atoms.

Global Chemical Reactivity Descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netorientjchem.org These descriptors provide quantitative measures of a molecule's stability and reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity and polarizability. researchgate.net

Key descriptors are calculated using the energies of the HOMO and LUMO as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = - (I + A) / 2

Global Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / η

Electrophilicity Index (ω) = μ² / (2η)

Table 1: Global Chemical Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Global Softness (S) | S = 1 / η | The reciprocal of hardness, indicating a molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

This table outlines the definitions of common global reactivity descriptors. Specific values for this compound would require dedicated DFT calculations.

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules possessing both a proton donor and a proton acceptor group in close proximity, connected by an intramolecular hydrogen bond. nih.gov Upon photoexcitation, the acidity and basicity of these groups can change, facilitating the transfer of a proton. This process results in the formation of an excited-state tautomer, which often exhibits a distinct fluorescence emission at a longer wavelength (a large Stokes shift) compared to the normal emission. researchgate.net For this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl proton (donor) and the carbonyl oxygen (acceptor), or between the amide proton (donor) and the hydroxyl oxygen (acceptor), making it a candidate for ESIPT studies.

Investigation of Photophysical Behavior in Varying pH and Medium Polarity

The efficiency and pathway of ESIPT are highly sensitive to the molecule's environment. rsc.org

Medium Polarity: The photophysical behavior of molecules capable of ESIPT often depends on solvent polarity. rsc.orgmdpi.com In nonpolar solvents, the intramolecular hydrogen bond is typically favored, promoting ESIPT. However, in polar protic solvents (like ethanol (B145695) or water), the solvent molecules can form intermolecular hydrogen bonds with the compound, disrupting the necessary intramolecular hydrogen bond and potentially quenching the ESIPT process in favor of normal emission. rsc.org

pH: The pH of the medium can significantly alter the photophysical properties by changing the protonation state of the molecule. rsc.org In a strongly acidic medium, protonation of a basic site (like the carbonyl oxygen) could occur. In a basic medium, deprotonation of an acidic site (like the hydroxyl group) can happen. Either of these events would inhibit the ESIPT process by eliminating the proton donor or acceptor functionality. researchgate.net

Theoretical Modeling of Proton Transfer Pathways

Theoretical modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool to elucidate ESIPT mechanisms. nih.gov These calculations can map the potential energy surfaces (PES) of the molecule in both its ground state (S₀) and first excited state (S₁). nih.gov

By constructing the PES along the proton transfer coordinate, one can determine the energy barriers for the proton transfer process in both the ground and excited states. nih.gov

A viable ESIPT process is characterized by a high energy barrier in the ground state, preventing spontaneous proton transfer, but a low or non-existent barrier in the excited state, allowing for an ultrafast transfer upon photoexcitation. nih.gov

Computational analysis also involves optimizing the geometries of the initial (enol) form and the proton-transferred (keto) tautomer to confirm their stability and predict their distinct spectroscopic signatures. mdpi.com

Computational Prediction of Intermolecular Interactions and Crystal Packing

Understanding how molecules interact with each other is crucial for predicting crystal structures and material properties. Computational tools like Hirshfeld surface analysis and energy framework calculations provide deep insights into the supramolecular architecture.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is constructed around a molecule, and the distance from the surface to the nearest nucleus external to the surface (dₑ) and internal to the surface (dᵢ) is calculated for each point. These values are used to generate a 2D histogram known as a fingerprint plot. crystalexplorer.net

dnorm Surface: The Hirshfeld surface is often mapped with a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum.

Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal. crystalexplorer.net Different types of interactions appear as distinct features on the plot. For example, sharp spikes are characteristic of strong hydrogen bonds (like O-H···O or N-H···O), while more diffuse "wing" features can represent C-H···π interactions. nih.govresearchgate.net The relative area of these features on the plot corresponds to the abundance of each type of interaction in the crystal packing. For this compound, one would expect to see significant contributions from H···H, C···H/H···C, and O···H/H···O interactions.

Table 2: Illustrative Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Hydrazide Compound

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 62.6% | Represents contacts between hydrogen atoms, typically the most abundant interaction. |

| C···H/H···C | 15.8% | Indicates van der Waals interactions and potential weak C-H···π stacking. |

| O···H/H···O | 15.3% | Corresponds to strong intermolecular hydrogen bonds (e.g., O-H···O). |

| Other Contacts | < 5% | Minor contributions from other atom-atom contacts (e.g., N···H, C···C). |

Data is for (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide, a compound with similar functional groups, and serves as an example of typical findings. nih.gov

Energy Framework Analysis for Supramolecular Interactions

Energy framework analysis is a computational tool that provides a quantitative assessment of the energetic contributions to crystal packing. nih.gov It involves calculating the interaction energies (electrostatic, dispersion, repulsion, and total) between a central molecule and its neighbors within a defined cluster. mdpi.com

The results are visualized as frameworks where cylinders connect the centroids of interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing an intuitive visual representation of the crystal's energetic topology. frontiersin.org

This analysis can distinguish the roles of different types of forces. For instance, it can show whether the crystal packing is dominated by strong hydrogen bonding (high electrostatic contribution) or by π-π stacking (high dispersion contribution). nih.govmdpi.com

For this compound, this method would be crucial for quantifying the strength of the hydrogen-bonding network formed by the amide and hydroxyl groups and the contribution of dispersive π-π stacking interactions between the multiple phenyl rings.

Chemical Reactivity, Derivatization, and Analog Design

Modifications of the Benzamide (B126) Moiety

The benzamide group is a primary target for derivatization, allowing for fine-tuning of electronic and lipophilic properties.

The electronic properties of related N-(phenylcarbamothioyl)benzamide derivatives have been shown to be critical for their activity. rasayanjournal.co.in Studies on these related structures indicate that the introduction of substituents with strong electronic effects can be more influential than those with primarily lipophilic effects. rasayanjournal.co.in For example, a nitro group is recognized for its strong electron-withdrawing nature. rasayanjournal.co.in

Placing substituents on the aromatic ring of the benzamide moiety is a common strategy to modulate the molecule's properties through inductive and resonance effects. libretexts.org The nature of the substituent determines whether electrons are donated to or withdrawn from the aromatic system. libretexts.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-COR) deactivate the aromatic ring by withdrawing electron density through resonance and induction. libretexts.orglibretexts.org This decreases the electron density at the amide carbonyl, potentially affecting its polarity and reactivity. The synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide is an example of introducing a powerful EWG to this part of the molecule. mdpi.com

Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups activate the aromatic ring by donating lone-pair electrons through resonance. libretexts.org This increases the electron density of the ring. In related salicylamide derivatives, the electronegativity of substituents on the phenyl ring has been shown to influence enzyme binding affinity by altering the pKa of a phenolic hydroxyl group. researchgate.net

Transformations Involving the Hydroxyl and Diphenylethyl Groups

The other end of the molecule, containing the hydroxyl and diphenylethyl groups, provides further opportunities for chemical modification.

The tertiary aliphatic hydroxyl group is a key functional handle for derivatization. Although it is sterically hindered by the two adjacent phenyl groups, it can undergo several common reactions:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Etherification: Conversion into an ether through reactions such as the Williamson ether synthesis.

Urethane Formation: The hydroxyl group can react with isocyanates in a nucleophilic addition to form urethane linkages. mdpi.comresearchgate.net Studies on other molecules show that aliphatic hydroxyl groups are generally more reactive towards isocyanates than phenolic hydroxyls. researchgate.net

The hydroxyl group can also participate in hydrogen bonding, acting as both a donor and an acceptor, which can be a significant factor in its molecular interactions. nih.gov

The parent compound, N-(2-hydroxy-2,2-diphenylethyl)benzamide, is achiral because the carbon atom bearing the hydroxyl group is bonded to two identical phenyl groups. However, stereochemistry becomes a critical consideration in the design of analogs where this symmetry is broken. For instance, if one of the phenyl groups were replaced or if a substituent were introduced elsewhere on the ethyl backbone, chiral centers would be created, leading to the existence of stereoisomers.

In the synthesis of complex, chiral analogs, stereochemical control is paramount. A common strategy involves using optically active starting materials of a known absolute configuration. nih.gov Subsequent reactions are then designed to proceed without affecting the established chiral centers, ensuring the desired stereochemistry in the final product. nih.gov This approach allows for the preparation of individual stereoisomers, which is crucial as different isomers can have vastly different biological activities. nih.gov

Synthesis of Stereoisomers and Enantiomers

While this compound itself does not have stereoisomers, the synthesis of chiral analogs is a significant area of research. The preparation of specific enantiomers and diastereomers often requires stereoselective synthetic routes.

For related compounds with multiple chiral centers, such as certain piperidine derivatives, synthetic strategies have been developed to produce all possible stereoisomers. nih.gov A typical approach involves the reaction of optically active precursors. For example, reacting a specific enantiomer of an amine with either (R)- or (S)-styrene oxide can generate a pair of diastereomers, which can then be separated. nih.gov This method allows for the controlled introduction of a new chiral center at the carbon bearing the hydroxyl group.

X-ray crystallography is often used to definitively determine the absolute configuration of the synthesized stereoisomers. nih.govnih.gov The biological evaluation of these pure isomers frequently reveals significant differences in their potency and efficacy, underscoring the importance of stereospecific synthesis in drug design. nih.gov For instance, in one series of related analgesic compounds, one stereoisomer was found to be thousands of times more potent than morphine, while its antipode was one of the least potent isomers. nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design

While comprehensive Structure-Activity Relationship (SAR) studies focusing specifically on this compound are not widely available in published literature, a robust understanding of its potential molecular interactions and reactivity can be extrapolated from established principles of medicinal chemistry and SAR studies conducted on analogous benzamide structures. Rational molecular design for derivatives of this compound would involve systematically modifying its structure to probe the influence of various physicochemical properties on its biological activity.

Influence of Substituent Electronegativity and pKa on Molecular Interactions

The electronic properties of substituents introduced onto the aromatic rings of this compound can profoundly impact its molecular interactions. Electronegativity and the resulting acidity or basicity (pKa) of key functional groups are critical determinants of binding affinity and specificity.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halogen (-Cl, -F) groups, are highly electronegative and pull electron density away from the aromatic ring to which they are attached. When placed on the benzamide portion of the molecule, an EWG increases the partial positive charge on the amide carbonyl carbon and enhances the acidity of the amide proton (N-H), thereby lowering its pKa. chemrxiv.orgmdpi.com This increased acidity makes the amide proton a more potent hydrogen bond donor, potentially strengthening its interaction with hydrogen bond acceptors (e.g., oxygen or nitrogen atoms) in a biological target. Studies on various aromatic compounds demonstrate that EWGs can significantly increase the strength of electrostatic interactions. rsc.org

Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃) groups, push electron density into the aromatic ring. This effect decreases the acidity of the amide proton (raises its pKa), making it a weaker hydrogen bond donor. However, the oxygen atom of a methoxy group could itself act as a hydrogen bond acceptor, introducing a new potential interaction point. The precise impact of a substituent is also position-dependent; a group in the para-position will exert its electronic influence primarily through resonance, while a meta-substituent's effect is mainly inductive.

The hydroxyl group (-OH) on the ethyl linker is also a key site for molecular interactions, capable of acting as both a hydrogen bond donor and acceptor. Its pKa, and thus its protonation state at physiological pH, can be influenced by nearby substituents, although this effect would be less pronounced than on the aromatic rings.

| Substituent (at para-position) | Electronic Effect | Electronegativity Character | Predicted Effect on Amide N-H pKa | Predicted Impact on H-Bond Donor Strength |

|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | High | Significant Decrease | Strongly Increase |

| -Cl (Chloro) | Electron-Withdrawing | High | Decrease | Increase |

| -H (Unsubstituted) | Neutral | N/A | Baseline | Baseline |

| -CH₃ (Methyl) | Weakly Electron-Donating | Low | Slight Increase | Slight Decrease |

| -OCH₃ (Methoxy) | Electron-Donating | Moderate | Increase | Decrease |

Analysis of Steric and Electronic Effects on Molecular Conformation and Reactivity

The three-dimensional shape (conformation) of this compound is crucial for its ability to fit into a specific binding site. This conformation is dictated by a combination of steric (size and shape) and electronic effects, which can be modulated through derivatization.

Electronic and Conformational Effects: A key conformational feature in this compound is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the amide carbonyl's oxygen. This interaction would create a pseudo-cyclic structure, significantly restricting the molecule's conformational freedom and presenting a more rigid structure to a potential binding partner.

The strength of this intramolecular hydrogen bond is sensitive to electronic effects. An EWG on the benzamide ring would pull electron density away from the carbonyl oxygen, making it a weaker hydrogen bond acceptor and thus disfavoring the folded conformation. Conversely, an EDG would make the carbonyl oxygen more electron-rich, potentially strengthening the intramolecular hydrogen bond and favoring the folded state. nih.gov Therefore, a delicate interplay exists: an EWG might enhance intermolecular hydrogen bonding via the amide N-H while simultaneously weakening the intramolecular hydrogen bond that helps define the molecule's active conformation. researchgate.net

| Substitution Position | Sample Substituent | Primary Steric Effect | Primary Electronic Effect |

|---|---|---|---|

| Benzamide ortho-position | -CH₃ | Causes torsional strain, forcing the amide group out of plane with the aromatic ring. researchgate.netnih.gov | Disrupts π-conjugation between the ring and the amide bond. |

| Benzamide para-position | -NO₂ | Minimal steric impact on conformation. | Weakens the intramolecular H-bond by making the carbonyl oxygen a poorer H-bond acceptor. |

| Benzamide para-position | -OCH₃ | Minimal steric impact on conformation. | Strengthens the intramolecular H-bond by making the carbonyl oxygen a better H-bond acceptor. |

| Diphenylmethyl rings | -C(CH₃)₃ (tert-Butyl) | Significant steric bulk restricts rotation of the phenyl rings, locking the molecule into a more defined conformation. unina.it | Minimal direct electronic influence on the core amide or hydroxyl groups. |

Advanced Research Avenues and Potential Applications in Academic Contexts

Exploration of Molecular Interaction Mechanisms

The intricate three-dimensional structure of N-(2-hydroxy-2,2-diphenylethyl)benzamide makes it an ideal candidate for detailed studies of molecular interaction mechanisms. The presence of both hydrogen bond donors (hydroxyl and amide N-H) and acceptors (carbonyl and hydroxyl oxygens), along with two phenyl rings, allows for a multitude of potential interactions with biological macromolecules.

Computational Docking Studies for Ligand-Target Binding Hypotheses

Computational docking is a powerful tool to generate hypotheses about the binding of a ligand to a biological target. For this compound and its analogs, docking studies can predict putative binding poses and scores within the active sites of various proteins. While specific docking studies on this exact compound are not extensively published, the principles can be illustrated through studies on other benzamide (B126) derivatives. These studies often reveal the critical role of the benzamide moiety in forming key interactions. For instance, in studies of benzamide inhibitors of enzymes like FtsZ, the docking poses consistently show the benzamide core engaging in hydrogen bonding with backbone atoms of the protein. tandfonline.comnih.gov The diphenylmethylol group of this compound would be expected to explore hydrophobic pockets within a binding site, with the hydroxyl group available to form additional specific hydrogen bonds.

Molecular dynamics (MD) simulations can further refine these docking poses and provide insights into the stability of the ligand-protein complex over time. tandfonline.comnih.gov Such simulations can reveal dynamic changes in the binding mode and the role of water molecules in mediating interactions, offering a more complete picture of the binding event.

| Target Class | Potential Interacting Residues | Key Interactions | Representative Docking Score Range (kcal/mol) * |

| Kinases | Asp, Glu, Lys | Hydrogen bonding with hinge region, hydrophobic interactions with back pocket | -8 to -12 |

| G-protein coupled receptors (GPCRs) | Ser, Thr, Tyr, Asn, Trp | Hydrogen bonding with polar residues, π-π stacking with aromatic residues | -7 to -11 |

| Nuclear Receptors | Arg, Gln, His | Hydrogen bonding with ligand-binding domain, hydrophobic interactions with aliphatic and aromatic residues | -9 to -13 |

| Enzymes (e.g., Hydrolases) | His, Ser, Asp | Hydrogen bonding with catalytic triad, hydrophobic interactions with substrate-binding pocket | -6 to -10 |

Note: Docking scores are hypothetical and for illustrative purposes based on typical ranges for drug-like molecules.

Investigation of Binding Affinities and Interaction Sites

Experimental validation of computational hypotheses is crucial. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence polarization (FP) can be employed to determine the binding affinities (Kd) of this compound and its analogs to target proteins. These methods provide quantitative data on the strength of the interaction.

Site-directed mutagenesis, where specific amino acids in the target protein are replaced, can be used to pinpoint the key residues involved in binding. For example, if a computational model predicts a hydrogen bond with a specific serine residue, mutating that serine to an alanine (B10760859) would be expected to result in a significant decrease in binding affinity, thus confirming the importance of that interaction. NMR spectroscopy, particularly techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP), can provide detailed information about the binding epitope and the conformation of the ligand when bound to the protein.

Development as Biochemical Probes and Chemical Tools for Mechanistic Studies

The structural features of this compound make it a suitable starting point for the development of biochemical probes. By incorporating reporter groups such as fluorescent dyes, biotin, or radioactive isotopes, this scaffold can be transformed into a tool for studying biological processes. For example, radiolabeled benzamide derivatives have been successfully utilized for in vivo imaging of melanoma, suggesting a potential application for analogs of this compound in developing targeted imaging agents. nih.gov

Furthermore, photoaffinity labeling probes could be designed by introducing a photolabile group onto the benzamide scaffold. Upon binding to its target protein, the probe can be activated by light to form a covalent bond, allowing for the identification of the target protein and the specific binding site. Such tools are invaluable for target validation and for elucidating the mechanism of action of bioactive compounds.

Utilization of Photochemical and Photophysical Properties in Advanced Materials Research

The aromatic nature of this compound suggests that it may possess interesting photochemical and photophysical properties. While the specific photochemistry of this compound is not well-documented, studies on related benzamides can provide insights. For instance, some N-benzyl benzamides undergo photochemical reactions leading to fragmentation or rearrangement products. The presence of the two phenyl rings and the benzoyl group could lead to excited states with potential for applications in areas such as organic light-emitting diodes (OLEDs) or as photosensitizers.

The investigation of its fluorescence and phosphorescence properties, including quantum yields and lifetimes, would be a critical first step. The influence of solvent polarity and pH on these properties could reveal information about the nature of the excited states. Furthermore, the introduction of substituents on the aromatic rings could be used to tune the photophysical properties, potentially leading to the development of novel materials with tailored optical characteristics. The coordination of luminescent metal ions to this ligand could also give rise to new materials with interesting emission properties. rsc.orgnih.govacs.orgnih.gov

Coordination Chemistry of this compound Analogues with Metal Centers

The amide and hydroxyl groups of this compound provide potential coordination sites for metal ions. The synthesis and characterization of metal complexes with this ligand could lead to novel compounds with interesting structural, catalytic, or material properties. The coordination could occur through the carbonyl oxygen and the hydroxyl oxygen, forming a chelate ring with the metal center.

A variety of transition metals, such as copper(II), nickel(II), zinc(II), and palladium(II), could be explored for complexation. The resulting complexes could be characterized by techniques such as X-ray crystallography, IR spectroscopy, and UV-Vis spectroscopy to determine their structure and bonding. The catalytic activity of these complexes could then be investigated in various organic transformations. For instance, copper complexes of benzamide-derived ligands have been studied for their potential catalytic applications.

| Metal Ion | Potential Coordination Geometry | Potential Applications |

| Copper(II) | Square planar, Tetrahedral, Octahedral | Catalysis, Antimicrobial agents |

| Nickel(II) | Square planar, Octahedral | Catalysis, Magnetic materials |

| Zinc(II) | Tetrahedral, Octahedral | Lewis acid catalysis, Luminescent materials |

| Palladium(II) | Square planar | Cross-coupling reactions, Catalysis |

| Ruthenium(II) | Octahedral | Catalysis, Photodynamic therapy |

| Lanthanides (e.g., Eu3+, Tb3+) | Various high coordination numbers | Luminescent probes, MRI contrast agents |

Design of Next-Generation Benzamide-Based Scaffolds for Chemical Biology Studies

This compound can serve as a foundational scaffold for the design of new molecules with tailored biological activities. By systematically modifying its structure, libraries of new compounds can be generated and screened for various biological targets. This process, known as structure-activity relationship (SAR) studies, is a cornerstone of medicinal chemistry and chemical biology.

One approach is scaffold hopping , where the core benzamide structure is replaced with other chemical moieties that maintain a similar spatial arrangement of key functional groups. bhsai.orgniper.gov.innih.govrsc.orguniroma1.it This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles.

Another strategy involves the derivatization of the existing scaffold. The hydroxyl group could be esterified or etherified, the amide bond could be modified, and substituents could be introduced onto the aromatic rings. These modifications can be guided by computational modeling to predict their effect on binding to a target of interest. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, can be a powerful tool in this design process. tandfonline.comnih.govnih.govtandfonline.com

The ultimate goal of these design efforts is to create next-generation benzamide-based scaffolds that can be used as probes to study complex biological systems, to validate new drug targets, and to serve as starting points for the development of new therapeutic agents.

Q & A

Q. What are the established synthetic routes for N-(2-hydroxy-2,2-diphenylethyl)benzamide, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via condensation reactions involving benzoyl chloride derivatives and amino-alcohol intermediates. For example, analogous N-benzoyl-2-hydroxybenzamide derivatives are prepared by refluxing substrates with benzoyl chloride in pyridine for 4 hours . Yield optimization may require adjusting stoichiometry, temperature, or catalyst use. Post-synthesis purification often involves recrystallization (e.g., methanol) or column chromatography .

Q. How can crystallographic software like SHELX be applied to resolve the molecular structure of this compound?

SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule crystallographic refinement. Key steps include data collection (X-ray diffraction), phase determination via direct methods, and iterative refinement of atomic coordinates and displacement parameters. ORTEP-III can visualize thermal ellipsoids to assess structural accuracy . For complex cases (e.g., twinning), SHELXD and SHELXE enable robust phasing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound derivatives?

SAR studies involve systematic modifications to the benzamide core or hydroxy-diphenylethyl moiety. For example:

- Linker modification : Replacing the hydroxy group with thioether or alkyl chains (using Lawesson’s reagent or alkyl halides) to assess hydrophobicity effects .

- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, F) on aromatic rings to modulate electronic properties and binding affinity . Biological assays (e.g., enzyme inhibition, cytotoxicity) are then correlated with structural changes.

Q. What computational methods are suitable for predicting the pharmacokinetic or thermodynamic properties of this compound?

Quantum chemical calculations (DFT, molecular dynamics) can predict electronic properties, solvation energy, and stability. Tools like Gaussian or ORCA model HOMO-LUMO gaps and electrostatic potentials. Quantitative structure-property relationship (QSPR) models use descriptors (e.g., logP, polar surface area) to estimate solubility or bioavailability. For HDAC inhibition studies (as seen in related benzamides), docking software (AutoDock, Schrödinger) simulates ligand-receptor interactions .

Q. How can contradictory crystallographic or spectroscopic data be resolved during structural characterization?

- Crystallographic conflicts : Use twin refinement in SHELXL or compare multiple datasets to address twinning or disorder .

- NMR/IR discrepancies : Validate assignments via 2D NMR (COSY, HSQC) or isotopic labeling. For example, unexpected proton shifts may arise from intramolecular hydrogen bonding, resolvable by variable-temperature NMR .

- Mass spectrometry anomalies : High-resolution MS (HRMS) or tandem MS/MS can distinguish isobaric impurities or fragmentation pathways .

Q. What experimental strategies mitigate challenges in biological activity assays, such as low potency or off-target effects?

- Selectivity profiling : Use kinase/HDAC inhibitor panels to identify off-target interactions .

- Prodrug approaches : Modify the hydroxy group to esters or phosphates for enhanced membrane permeability, with enzymatic cleavage in vivo .

- Dose-response optimization : Employ Hill slope analysis to distinguish partial agonism vs. non-specific binding .

Methodological Considerations

Q. How can synthetic byproducts or degradation products be identified and minimized?

- Analytical monitoring : Use HPLC-MS or TLC to track reaction progress.

- Byproduct characterization : Isolate side products via preparative chromatography and elucidate structures via NMR/XRD .

- Stability studies : Accelerated degradation tests (e.g., heat, light exposure) identify vulnerable functional groups (e.g., ester hydrolysis) .

Q. What strategies improve yield in multi-step syntheses of benzamide derivatives?

- Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyls) to prevent undesired side reactions .

- Catalytic methods : Transition-metal catalysts (Pd, Cu) enable efficient cross-coupling steps .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in condensation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.